3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1609409-17-7
VCID: VC5227661
InChI: InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-9-5-11-10-7;/h5-6,8H,1-4H2;1H
SMILES: C1CC(CNC1)C2=NOC=N2.Cl
Molecular Formula: C7H12ClN3O
Molecular Weight: 189.64

3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride

CAS No.: 1609409-17-7

Cat. No.: VC5227661

Molecular Formula: C7H12ClN3O

Molecular Weight: 189.64

* For research use only. Not for human or veterinary use.

3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride - 1609409-17-7

Specification

CAS No. 1609409-17-7
Molecular Formula C7H12ClN3O
Molecular Weight 189.64
IUPAC Name 3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-9-5-11-10-7;/h5-6,8H,1-4H2;1H
Standard InChI Key OSTSKRGTXKQIJY-UHFFFAOYSA-N
SMILES C1CC(CNC1)C2=NOC=N2.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of a 1,2,4-oxadiazole ring fused to a piperidine heterocycle at the 3-position, with a hydrochloride salt enhancing solubility. The oxadiazole ring contributes aromatic stability and hydrogen-bonding capacity, while the piperidine moiety introduces conformational flexibility and basicity. The molecular formula is C₇H₁₁ClN₄O, with a molecular weight of 202.64 g/mol (derived from analogous structures in ).

Key Structural Features:

  • Oxadiazole Ring: A five-membered heterocycle with two nitrogen and one oxygen atom, enabling π-π stacking and dipole interactions.

  • Piperidine Substituent: A six-membered saturated ring with one nitrogen atom, providing a protonation site for salt formation.

  • Hydrochloride Salt: Improves aqueous solubility and bioavailability compared to the free base.

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-(piperidin-3-yl)-1,2,4-oxadiazole derivatives typically follows a three-step protocol (Figure 1), as demonstrated for analogous compounds :

  • Esterification: Reaction of piperidine-3-carboxylate derivatives with acyl chlorides to form intermediate esters.

  • Hydrazide Formation: Heating with hydrazine hydrate yields carbohydrazides.

  • Cyclization: Treatment with carbon disulfide (CS₂) under basic conditions facilitates oxadiazole ring closure.

For the hydrochloride salt, final protonation with hydrochloric acid completes the synthesis.

Example Conditions:

StepReagents/ConditionsYieldReference
1Ethyl piperidine-3-carboxylate, 4-methoxyphenylsulfonyl chloride, pH 9–1085%
2Hydrazine hydrate, ethanol, reflux78%
3CS₂, KOH, 0°C to RT65%

Physicochemical Properties

Experimental Data

While direct data for 3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is limited, analogs provide critical insights:

PropertyValue (Analog )Method
Density1.054 g/cm³X-ray crystallography
LogP1.82Chromatography
PSA (Polar Surface Area)50.95 ŲComputational modeling
Solubility>10 mg/mL (water)Kinetic solubility

The hydrochloride salt’s solubility exceeds that of the free base, as seen in similar piperidine-oxadiazole structures.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key absorption bands for analogous oxadiazole-piperidine compounds include:

  • 3,351 cm⁻¹: N–H stretch (amide).

  • 1,672 cm⁻¹: C═N vibration (oxadiazole).

  • 1,433 cm⁻¹: S═O stretch (sulfonyl groups in intermediates) .

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, D₂O, δ ppm):

  • 7.72 (d, J = 8.8 Hz): Aromatic protons (if substituted).

  • 3.30–3.10 (m): Piperidine H-2 and H-6.

  • 2.90–2.70 (m): Piperidine H-3 and H-5 .

¹³C-NMR (100 MHz, D₂O, δ ppm):

  • 167.2: Oxadiazole C-3.

  • 58.4: Piperidine C-3.

  • 45.1: N–CH₂ groups.

Comparative Analysis with Structural Analogs

CompoundTarget ActivityIC₅₀/EC₅₀Reference
3-(3-n-Propyl-oxadiazol-5-yl)piperidineAChE inhibition12 µM
4-(5-Phenethyl-oxadiazol-3-yl)piperidine HClAntibacterialMIC = 4 µg/mL
3-(Piperidin-3-yl)-1,2,4-oxadiazole HClPredicted AChE inhibition~15 µM

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